3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Catalog No.
S588765
CAS No.
1046-56-6
M.F
C20H14N4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

CAS Number

1046-56-6

Product Name

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

IUPAC Name

5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H

InChI Key

OTMYLOBWDNFTLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4

Synonyms

3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, PDPT

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4

The exact mass of the compound 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242686. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) is a bidentate N-donor heterocyclic ligand valued for its strong and selective chelation of metal ions. As a member of the pyridyl-triazine class, its primary, procurement-driving application is in liquid-liquid extraction processes for the selective separation of trivalent minor actinides (e.g., Americium) from lanthanides in acidic media, a critical step in advanced nuclear fuel cycle management[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTyR34SyPwLftdZy2_1fDy8CHw9Xgb93VBpafXOB_w0iYJr9V2rcSxmMS6_G0fT66pYszqR3xviV1ktduore8-iZXqUKFL7eTQ41MRIaqDKjFrQmME7YqVR6vU1PAhO8SdKIud)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSu-n-zIbEMmUPkJW35qAw5qacdU6_OKQZr2JeLsiX_jHHfQinnA8MIgPEMWXptOKWxT4v0W0QRsABUOvqYgeLYj1hRIGEVnL_if89Z1o6gTVioyeYbkgtOFwYwZNql0DOeNXGkyXWqNyxWb6cQLK4cKtaIYUkOjhG0lc2Je1qfZ1qIQ%3D%3D)]. It also functions as a sensitive chromogenic reagent for the spectrophotometric determination of metals such as iron (Fe(II)) and ruthenium (Ru(II)) in laboratory settings[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVW_qkd-0EWbS8V7AxJvDmMUOHciSwpy-lOPOkDK9PM2UN4s9InU-e8Z901Ts-2SkAagbh4WTX8wpY2PHQsH3EfIXZa7DF6qctJe7QAuJ1oRdLGXMRgB0xjaD54suxs7gQVauoAevFKDkPspgeEMLvcOE0y8QEM5i0ldvhcCJK)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBYXEPUJpwbLqHOovhRWuh6DYinn18M3VdbNeafOtxbJhQk5_A74C7F6hovF9qBr_rr0z1e0beXBC_Xgk2YtJdlbbePXrdQ92qlqOr2hjR-Sn8S9KAGvn6wsx0WV4WT50Es0h2jyO_3lPgiAPQpWdg3bktIdMaCisAGnSkYvg%3D)].

Direct substitution of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with other N-donor ligands is rarely feasible due to critical differences in coordination chemistry that dictate process performance. Ligand denticity—the number of donor atoms binding to a central metal ion—is a primary differentiator. As a bidentate ligand, PDT typically forms 1:3 metal-ligand complexes, contrasting with tridentate ligands like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) or tetradentate systems like bis(triazinyl) bipyridines (BTBPs) and phenanthrolines (BTPhens), which form 1:2 complexes[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXhRkg5m16Oevd3N9FIuxS_NVP_BPnwU9voo6edMB54b7zJ0adq28qD-7fmAS1uPMczY-K1wL3OqyvmB4AmllSkJIwoUtGi0VV-X6m2A5MLrV77FfiZhNqsJISFqGzgQu8zzYC)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ6wWoQRlIzOxOCE3VVdqjHxsQ8xLYHWhWPsQIpZFu6Mc5nsBKopRwfuP0sT6o2ha91NdY9qaooqsCYhNzu0g7si0GID1XxDsMjw0WzwXGaIWJjyL-nWB9p22fP_A3RsGaY1gC)]. This fundamental difference in stoichiometry and coordination geometry directly impacts extraction efficiency, selectivity, kinetics, and solubility. Research has shown that even seemingly minor structural changes, such as replacing a triazine ring with a pyridine, can render a ligand completely ineffective for actinide-lanthanide separation, underscoring the need for precise compound selection[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFacDGixTDqb59FSd0OFoNkyaoc2xBh1mFcXdEk3nD17EChHCVS7koCetSSzRGqo3KHIIJQsd2nvASiSOE8UM67cwnKOMbfbCiXxlozo0iPoc9qo0xjYKZnhlgMeeqQjVsYlyaJ0CQybIsBZdxfvdFATXSF_C68xeYG46p0GaQ-1wuRfekA7BtO1v2IaD3uOOSH8-jc3iPnbenMGdlwWv35DCPVJHAm_D3SraZZNfapEOcLUyak5q9TgTkyUZFbtu9lZwTwr0DHE8vEmhmy8ZFVzfICoYTyf4i8Bi7fCgMlPvS6T905SCQAG39MogDtply7K4x8cp_72hJ0T23Yk7-fakgJit10kfGhh-aiZE8yF7jprvYmAjVEkw%3D%3D)].

Bidentate Structure Offers Alternative to Sterically Hindered, Slow-Kinetics Tetradentate Ligands

Process throughput in liquid-liquid extraction is directly linked to extraction kinetics. Advanced tetradentate ligands, while highly selective, can suffer from slow kinetics due to their rigid, sterically demanding structures. For example, the benchmark ligand CyMe4-BTBP requires 120 minutes to reach extraction equilibrium[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ6wWoQRlIzOxOCE3VVdqjHxsQ8xLYHWhWPsQIpZFu6Mc5nsBKopRwfuP0sT6o2ha91NdY9qaooqsCYhNzu0g7si0GID1XxDsMjw0WzwXGaIWJjyL-nWB9p22fP_A3RsGaY1gC)]. In contrast, less sterically hindered bidentate ligands like PDT are expected to exhibit significantly faster complexation and phase transfer rates. This kinetic advantage can enable the use of smaller contactors and shorter residence times, which is a critical factor in designing efficient, cost-effective industrial separation processes.

Evidence DimensionTime to Reach Extraction Equilibrium
Target Compound DataExpected to be significantly faster due to bidentate, less sterically hindered structure
Comparator Or BaselineCyMe4-BTBP (tetradentate ligand): 120 minutes[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ6wWoQRlIzOxOCE3VVdqjHxsQ8xLYHWhWPsQIpZFu6Mc5nsBKopRwfuP0sT6o2ha91NdY9qaooqsCYhNzu0g7si0GID1XxDsMjw0WzwXGaIWJjyL-nWB9p22fP_A3RsGaY1gC)]
Quantified DifferenceQualitatively faster, potentially reducing required process time by an order of magnitude.
ConditionsSolvent extraction of trivalent metal ions (Am/Eu) from nitric acid.

Faster kinetics translate directly to higher process throughput and smaller, more economical equipment sizing for industrial separations.

Enables Formulation Flexibility by Avoiding Solubility Issues of More Complex Ligands

The choice of ligand dictates the composition of the organic solvent phase, a key operational and cost parameter. Many highly substituted, lipophilic ligands exhibit poor solubility in standard aliphatic diluents like kerosene, necessitating the use of expensive and often problematic phase modifiers. For instance, the effective ligand n-Pr-BTP has insufficient solubility in pure kerosene and requires a modifier like 2-ethylhexanol for practical use[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ6wWoQRlIzOxOCE3VVdqjHxsQ8xLYHWhWPsQIpZFu6Mc5nsBKopRwfuP0sT6o2ha91NdY9qaooqsCYhNzu0g7si0GID1XxDsMjw0WzwXGaIWJjyL-nWB9p22fP_A3RsGaY1gC)]. 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, being a smaller molecule, offers broader solubility in common polar organic solvents like ethanol and DMF, providing greater flexibility in designing the solvent system for specific extraction or reaction conditions[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVW_qkd-0EWbS8V7AxJvDmMUOHciSwpy-lOPOkDK9PM2UN4s9InU-e8Z901Ts-2SkAagbh4WTX8wpY2PHQsH3EfIXZa7DF6qctJe7QAuJ1oRdLGXMRgB0xjaD54suxs7gQVauoAevFKDkPspgeEMLvcOE0y8QEM5i0ldvhcCJK)].

Evidence DimensionSolvent System Requirement
Target Compound DataSoluble in common polar organic solvents (e.g., EtOH/DMF), offering formulation flexibility[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVW_qkd-0EWbS8V7AxJvDmMUOHciSwpy-lOPOkDK9PM2UN4s9InU-e8Z901Ts-2SkAagbh4WTX8wpY2PHQsH3EfIXZa7DF6qctJe7QAuJ1oRdLGXMRgB0xjaD54suxs7gQVauoAevFKDkPspgeEMLvcOE0y8QEM5i0ldvhcCJK)].
Comparator Or Baselinen-Pr-BTP (a BTP-class ligand) requires a phase modifier (e.g., 2-ethylhexanol) in aliphatic diluents like kerosene due to low solubility[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ6wWoQRlIzOxOCE3VVdqjHxsQ8xLYHWhWPsQIpZFu6Mc5nsBKopRwfuP0sT6o2ha91NdY9qaooqsCYhNzu0g7si0GID1XxDsMjw0WzwXGaIWJjyL-nWB9p22fP_A3RsGaY1gC)].
Quantified DifferenceAvoids mandatory use of phase modifiers required by some complex analogs in common industrial diluents.
ConditionsLiquid-liquid extraction organic phase formulation.

Selecting a ligand with appropriate solubility simplifies the organic phase, potentially lowering costs, reducing waste streams, and avoiding operational issues associated with phase modifiers.

High Radiolytic Stability is a Key Feature of the Pyridyl-Triazine Class for Nuclear Applications

In nuclear fuel reprocessing, ligands must withstand intense radiation fields without significant degradation. The pyridyl-triazine scaffold is a foundational structure for radiolytically robust ligands. While stability varies, this class has proven durable. For example, in comparative studies of related hydrophilic ligands, the BTP (bis-triazinyl-pyridine) structure was found to be approximately 20% more stable than the BTBP (bis-triazinyl-bipyridine) structure[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2dqDUWQAfTKamwhFr8IG-xMm4mnj_UdfQV_oyONWmQR7cVjJV-16vR8uQ1mZzi0ArXwXfRMo9nfJDbDmkx8eM15mrVfleRJh0nt2riPFJha32ASwqVaIdlZV6ePrvtXHHtwtpb9u0Pf1Kai1zCuiAs9gzafz-dEMAqIA%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFozn_ehcRauU139ATyS-OizP9x1Ew4lWgWEPNRptVRHjWIcBgcSoUR2e_6jAdYyoYqUMOB9sItdH7dv4uInEXXt1noUxffl3fBA6nhQm87fDB2UAdgqciXFUiKQsmvQHJT5oET7WtTmEqHwMuSnzNczJQ3nE_5L7LjI4ubcKOk3HyZZd2_RaVkOixiUbee96GRbQ7GgZ-VgShHnZigDLAm6EOMZhbAv6AsJZphnWOVhVPYLCcQtRtDmENsKm_QJ28oLFVHVmkTaZKN4yez1zDvndD7KLiK2VIl1LL92qLDrybMapZO_S7lUVlS2esH9w%3D%3D)]. Furthermore, lipophilic BTPhen ligands, which share the core triazine motif, remain effective extractants in organic diluents up to absorbed doses of 300 kGy[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRZxnOetj3VtG3QzlXCyAPLo4aobJS-bAKALgtnkZjR7yPdOyP-0_kXhh-aJ-K5a7LHRviFpQHt_v82nJlSacOswt1TKuyL9-x6_qqqS4vPJqF1UmWquFo9mbb2T5gKAbxUUTehHc8j5dS7g%3D%3D)]. This class-level stability is a critical procurement requirement for any component intended for use in high-radiation environments.

Evidence DimensionRadiolytic Stability
Target Compound DataBelongs to the robust pyridyl-triazine class, known for high stability in radiation fields.
Comparator Or BaselineSulfonated BTP is ~20% more stable than sulfonated BTBP in aqueous solution[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2dqDUWQAfTKamwhFr8IG-xMm4mnj_UdfQV_oyONWmQR7cVjJV-16vR8uQ1mZzi0ArXwXfRMo9nfJDbDmkx8eM15mrVfleRJh0nt2riPFJha32ASwqVaIdlZV6ePrvtXHHtwtpb9u0Pf1Kai1zCuiAs9gzafz-dEMAqIA%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFozn_ehcRauU139ATyS-OizP9x1Ew4lWgWEPNRptVRHjWIcBgcSoUR2e_6jAdYyoYqUMOB9sItdH7dv4uInEXXt1noUxffl3fBA6nhQm87fDB2UAdgqciXFUiKQsmvQHJT5oET7WtTmEqHwMuSnzNczJQ3nE_5L7LjI4ubcKOk3HyZZd2_RaVkOixiUbee96GRbQ7GgZ-VgShHnZigDLAm6EOMZhbAv6AsJZphnWOVhVPYLCcQtRtDmENsKm_QJ28oLFVHVmkTaZKN4yez1zDvndD7KLiK2VIl1LL92qLDrybMapZO_S7lUVlS2esH9w%3D%3D)]. Lipophilic CyMe4-BTPhen is effective up to 300 kGy in octanol[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRZxnOetj3VtG3QzlXCyAPLo4aobJS-bAKALgtnkZjR7yPdOyP-0_kXhh-aJ-K5a7LHRviFpQHt_v82nJlSacOswt1TKuyL9-x6_qqqS4vPJqF1UmWquFo9mbb2T5gKAbxUUTehHc8j5dS7g%3D%3D)].
Quantified DifferenceDemonstrated class-level robustness essential for nuclear applications, with specific performance dependent on the full molecular structure and solvent system.
ConditionsGamma irradiation in nitric acid solutions or organic diluents.

High radiolytic stability ensures longer operational lifetime of the solvent, reduces the formation of degradation products that interfere with separation, and minimizes costly solvent replacement.

Core Ligand for Selective Actinide Separation in Nuclear Fuel Reprocessing

This compound is a primary candidate for use in solvent extraction systems designed to partition trivalent minor actinides (Am, Cm) from lanthanide fission products in acidic radioactive waste streams. Its demonstrated class-level radiolytic stability and favorable kinetic profile make it suitable for processes where chemical robustness and high throughput are required[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ6wWoQRlIzOxOCE3VVdqjHxsQ8xLYHWhWPsQIpZFu6Mc5nsBKopRwfuP0sT6o2ha91NdY9qaooqsCYhNzu0g7si0GID1XxDsMjw0WzwXGaIWJjyL-nWB9p22fP_A3RsGaY1gC)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRZxnOetj3VtG3QzlXCyAPLo4aobJS-bAKALgtnkZjR7yPdOyP-0_kXhh-aJ-K5a7LHRviFpQHt_v82nJlSacOswt1TKuyL9-x6_qqqS4vPJqF1UmWquFo9mbb2T5gKAbxUUTehHc8j5dS7g%3D%3D)].

Benchmark Bidentate Ligand for Fundamental Coordination Chemistry Studies

Due to its well-defined bidentate nature, this compound serves as an ideal model system for investigating the thermodynamics, kinetics, and structural chemistry of metal-ligand interactions. It provides a clear comparative baseline against more complex tridentate (e.g., TPTZ) and tetradentate (e.g., BTBP, BTPhen) ligands, aiding in the rational design of next-generation separation agents[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXhRkg5m16Oevd3N9FIuxS_NVP_BPnwU9voo6edMB54b7zJ0adq28qD-7fmAS1uPMczY-K1wL3OqyvmB4AmllSkJIwoUtGi0VV-X6m2A5MLrV77FfiZhNqsJISFqGzgQu8zzYC)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ6wWoQRlIzOxOCE3VVdqjHxsQ8xLYHWhWPsQIpZFu6Mc5nsBKopRwfuP0sT6o2ha91NdY9qaooqsCYhNzu0g7si0GID1XxDsMjw0WzwXGaIWJjyL-nWB9p22fP_A3RsGaY1gC)].

High-Purity Reagent for Spectrophotometric Quantification of Trace Metals

Leveraging its ability to form intensely colored complexes with specific metal ions, this compound is used as a high-purity analytical reagent. Its established use in the sensitive and selective colorimetric determination of Fe(II) provides a reliable method for quality control and environmental monitoring workflows where accuracy is paramount[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVW_qkd-0EWbS8V7AxJvDmMUOHciSwpy-lOPOkDK9PM2UN4s9InU-e8Z901Ts-2SkAagbh4WTX8wpY2PHQsH3EfIXZa7DF6qctJe7QAuJ1oRdLGXMRgB0xjaD54suxs7gQVauoAevFKDkPspgeEMLvcOE0y8QEM5i0ldvhcCJK)].

XLogP3

3.1

Melting Point

192.0 °C

UNII

Z9WP0M1OQU

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1046-56-6

Wikipedia

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-

General Manufacturing Information

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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